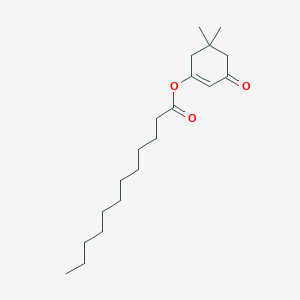
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is a complex organic compound belonging to the class of polyethylene glycols These compounds are characterized by their repeating ethylene oxide units, which impart unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL typically involves the polymerization of ethylene oxide in the presence of a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and structure are achieved. The reaction can be represented as follows:
n C2H4O+Initiator→Polyethylene glycol derivative
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts and initiators. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.
科学研究应用
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions and processes.
Biology: Employed in the study of biomolecule interactions and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s polyethylene glycol backbone allows it to interact with various biological molecules, facilitating processes such as drug delivery and molecular recognition. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Another polyethylene glycol derivative with a shorter chain length.
3,6,9,12,15-Pentaoxatricosan-1-ol: A similar compound with a different molecular structure and properties.
Uniqueness
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
属性
CAS 编号 |
160510-45-2 |
|---|---|
分子式 |
C23H48O6 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(2-tridecan-4-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H48O6/c1-3-5-6-7-8-9-10-12-23(11-4-2)29-22-21-28-20-19-27-18-17-26-16-15-25-14-13-24/h23-24H,3-22H2,1-2H3 |
InChI 键 |
UXHOARXPZQCGAP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CCC)OCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


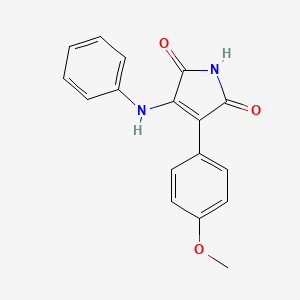

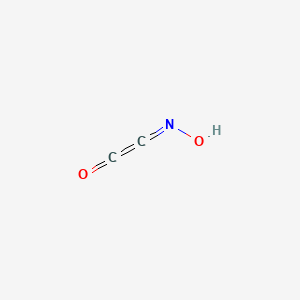
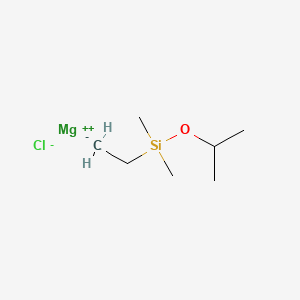
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
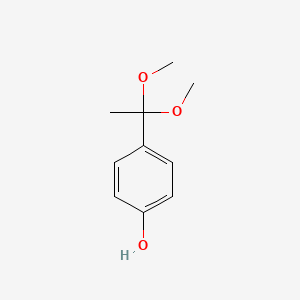


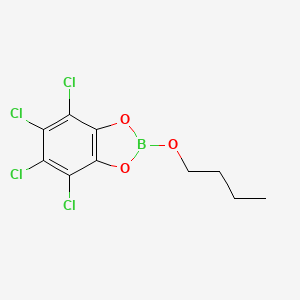
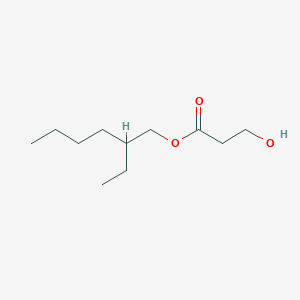

![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)
![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
